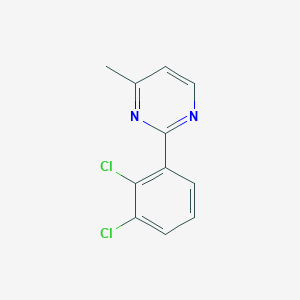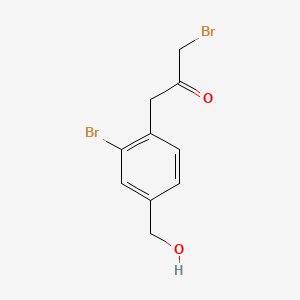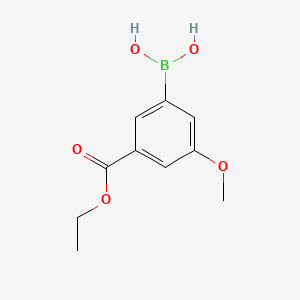![molecular formula C7H4ClN3O B14040077 3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
3-Chloropyrido[3,2-C]pyridazin-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropyrido[3,2-C]pyridazin-6-OL is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities. The presence of chlorine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrido[3,2-C]pyridazin-6-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents like acetonitrile or acetic acid and catalysts such as copper(II) salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropyrido[3,2-C]pyridazin-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridazinones, which can have different functional groups depending on the reagents used.
Applications De Recherche Scientifique
3-Chloropyrido[3,2-C]pyridazin-6-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloropyrido[3,2-C]pyridazin-6-OL involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyridazinones: Known for their PDE5 inhibitory activity and potential use as vasodilators.
Pyridazinones: Exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-Chloropyrido[3,2-C]pyridazin-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups allows for diverse chemical modifications, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
3-chloro-5H-pyrido[3,2-c]pyridazin-6-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-3-5-4(10-11-6)1-2-7(12)9-5/h1-3H,(H,9,12) |
Clé InChI |
YSZRBCWDHQDADI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=CC(=NN=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14040010.png)
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B14040017.png)



![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)






